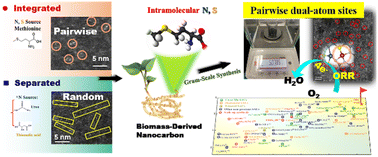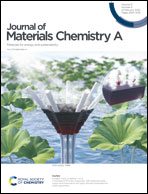Precise and scalable fabrication of metal pair-site catalysts enabled by intramolecular integrated donor atoms†
Journal of Materials Chemistry A Pub Date: 2022-11-09 DOI: 10.1039/D2TA06091D
Abstract
The precise configuration of metal pair sites at the atomic level in dual-metal single-atom catalysts (DACs) is key but challenging. Herein, we correlate the heteronuclear metal pair-site with the intrinsic structure of donor atoms in DACs, during which intramolecular heteroatoms, e.g., methionine, are shown adept at narrowing the atomic spacing of metal atoms to produce pairwise active sites. Then, guided by this “intramolecular coordinating confinement” strategy, the biomass-derived nanocarbon-containing native intramolecular N,S heteroatoms are impressively applied to fabricate DACs with N,S–carbon coordinated uniform (Cu,Mn) hetero-nuclear active pairs on a gram-scale (>5 g). The as-synthesized (Cu,Mn)/NSC electrocatalyst exhibits superior oxygen reduction reaction (ORR) activity, delivering a half-wave potential of 0.93 V vs. RHE in alkaline media and 0.78 V vs. RHE in acid media. The unique microenvironment in DACs for the ORR is deeply visualized by simulated calculations. This work provides a solution to challenges in controllable and scalable fabrication of DACs.

Recommended Literature
- [1] Bu4NI-catalyzed direct α-oxyacylation of diarylethanones with acyl peroxides†
- [2] C–H bond cyanation of arenes using N,N-dimethylformamide and NH4HCO3 as a CN source over a hydroxyapatite supported copper catalyst†
- [3] Characterisation of pillared clays by contrast-matching small-angle neutron scattering
- [4] Bibliography on heavy metals in food and biological material
- [5] Cesium-doped graphene grown in situ with ultra-small TiO2 nanoparticles for high-performance lithium-ion batteries†
- [6] Caper tea
- [7] Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†
- [8] Book reviews
- [9] Cell spheroid creation by transcytotic intercellular gelation
- [10] Cellulose hydrolysis with thermo- and alkali-tolerant cellulases in cellulose-dissolving superbase ionic liquids










